N-Hydroxythiophene-2-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

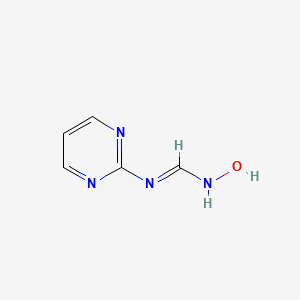

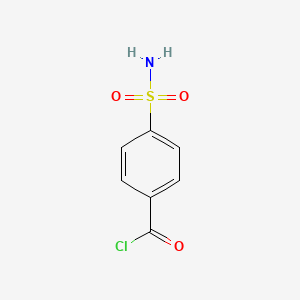

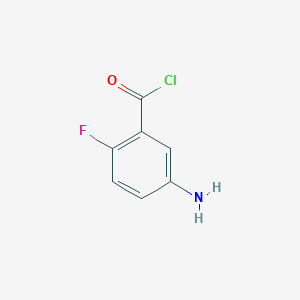

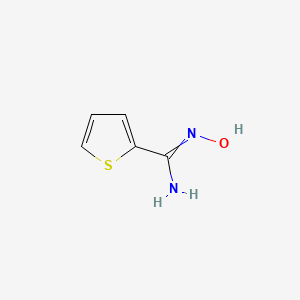

N-Hydroxythiophene-2-carboximidamide is an organic compound with the molecular formula C5H6N2OS . It is used in various research applications, including proteomics .

Synthesis Analysis

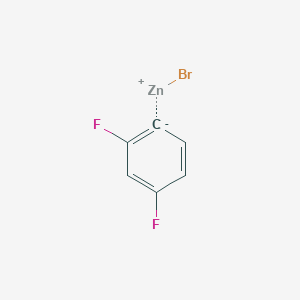

The synthesis of this compound involves the oxidation of 2-Thiophenecarbonitrile . The common oxidizing agents used in this process are copper oxide (CuO) and hydrogen peroxide (H2O2) .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboximidamide group . The InChI code for this compound is 1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H, (H2,6,7) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 142.18 . The compound has a density of 1.45g/cm³ . Its melting point is 94-97°C, and it has a boiling point of 330.2°C at 760 mmHg . The compound’s refractive index is 1.675 .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Applications in Indole Derivatives :

- Efficient synthesis of indole N-carboximidamides and N-carboximidoates is achieved through an Ag(I)-catalyzed regioselective cyclization process. This method utilizes (2-alkynylphenyl)guanidine or (2-alkynylphenyl)isourea, providing high regioselectivity and good yields under mild conditions (Huang, Liu, & Ding, 2009).

Synthesis and Tautomeric Structure of Hydroxythiophenes :

- Studies on 3-Acetyl-2-hydroxythiophene and 3-carbethoxy-2-hydroxythiophene, derived from dealkylation of t-butyl ethers, reveal tautomeric hydroxy forms in liquid and solution, indicating potential applications in chemical synthesis (Jakobsen & Lawesson, 1967).

Reactivity and Transformation into Various Chemical Structures :

- Methyl 3-hydroxythiophene-2-carboxylate exhibits unique reactivity, transforming into thiophene-2,4-diols and subsequently into 3,5-dialkoxythiophene-2-carboxylic acids. These transformations showcase the versatility of hydroxythiophene derivatives in organic synthesis (Corral & Lissavetzky, 1984).

Spectroscopic Analysis and Structural Studies :

- Detailed spectroscopic studies, including FT-IR, FT-Raman, and NMR, on N'-hydroxy-pyrimidine-2-carboximidamide provide insights into its molecular structure and properties. This research is fundamental in understanding the chemical behavior of such compounds (Jasmine et al., 2015).

Extraction of Metals from Solutions :

- The use of hydrophobic N′-alkyloxypyridinecarboximidamides for extracting copper(II) from chloride solutions highlights the potential of such compounds in industrial metal extraction processes (Wojciechowska et al., 2017).

Applications in Polymer Science :

- A polythiophene derivative, PDCBT, which incorporates carboxylate functional groups, demonstrates superior properties compared to classic polythiophene derivatives, especially in polymer solar cells. This research opens avenues for the development of more efficient solar cell materials (Zhang et al., 2014).

Safety and Hazards

N-Hydroxythiophene-2-carboximidamide is classified as an irritant and is toxic if swallowed . It can cause skin and eye irritation . Safety precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

Relevant Papers There are several peer-reviewed papers related to this compound . One such paper discusses the development of two series of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors incorporating a N-hydroxy-thiophene-carboximidamide core . This suggests that this compound could have potential applications in the development of cancer immunotherapies .

Wirkmechanismus

Target of Action

N-Hydroxythiophene-2-carboximidamide is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway .

Mode of Action

The compound interacts with IDO1, inhibiting its enzymatic activity . This interaction prevents the conversion of tryptophan into kynurenine, a metabolite involved in immunosuppression .

Biochemical Pathways

By inhibiting IDO1, this compound affects the kynurenine pathway . This pathway is involved in several physiological and pathological processes, including immune response regulation, neurodegeneration, and cancer .

Result of Action

The inhibition of IDO1 by this compound can lead to a decrease in kynurenine levels, potentially reversing immunosuppression and exerting anti-tumor effects . In a human SK-OV-3 ovarian xenograft tumor mouse model, a compound with a similar structure demonstrated significant in vivo target inhibition on IDO1 .

Eigenschaften

CAS-Nummer |

53370-51-7 |

|---|---|

Molekularformel |

C5H6N2OS |

Molekulargewicht |

142.18 g/mol |

IUPAC-Name |

N'-hydroxythiophene-2-carboximidamide |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

InChI-Schlüssel |

NKMNPRXPUZINOM-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CSC(=C1)/C(=N/O)/N |

SMILES |

C1=CSC(=C1)C(=NO)N |

Kanonische SMILES |

C1=CSC(=C1)C(=NO)N |

Piktogramme |

Corrosive; Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.